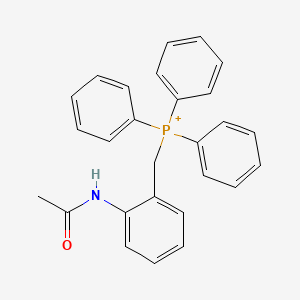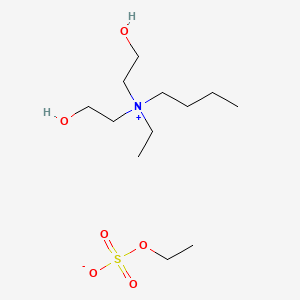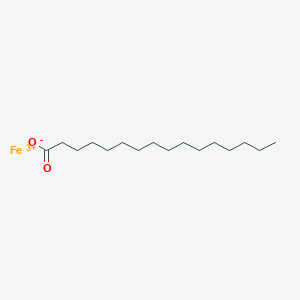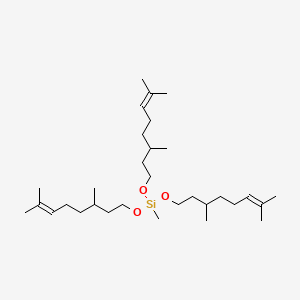
QS-21 a-xyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
QS-21 a-xyl is a purified saponin fraction extracted from the bark of the Quillaja saponaria tree. It is a potent vaccine adjuvant that enhances the immune response to antigens. This compound consists of a glycosylated triterpene scaffold coupled to a complex glycosylated 18-carbon acyl chain, which is critical for its immunostimulant activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of QS-21 a-xyl involves multiple steps, including the glycosylation of the triterpene scaffold and the attachment of the acyl chain. The total synthesis of QS-21 has been achieved through various synthetic strategies, including ester-to-amide replacement of the acyl chain linkages and simplification of its backbone . The synthetic routes often involve the use of protecting groups and selective deprotection steps to achieve the desired product.
Industrial Production Methods: Industrial production of this compound typically involves extraction from the bark of the Quillaja saponaria tree, followed by purification using chromatographic techniques. The commercially available saponin mixture Quil-A is often used as a starting material for the purification of QS-21 . The purified QS-21 can then be formulated into liposomes to reduce its hemolytic activity while retaining its adjuvant effect .
Análisis De Reacciones Químicas
Types of Reactions: QS-21 a-xyl undergoes various chemical reactions, including glycosylation, esterification, and amide formation. These reactions are essential for the synthesis and modification of the compound to enhance its stability and activity .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include glycosyl donors, protecting groups, and coupling agents. The reactions are typically carried out under mild conditions to preserve the integrity of the complex glycosylated structure .
Major Products Formed: The major products formed from the reactions involving this compound include various saponin variants with different structural modifications. These variants are designed to enhance the adjuvant activity and reduce toxicity .
Aplicaciones Científicas De Investigación
QS-21 a-xyl has a wide range of scientific research applications, particularly in the field of vaccine development. It is used as an adjuvant in vaccines for diseases such as malaria, shingles, and coronavirus disease 2019 . The compound enhances the immune response by stimulating both antibody and cell-mediated immunity . Additionally, this compound is used in the study of structure-activity relationships to design more effective and less toxic adjuvants .
Mecanismo De Acción
QS-21 a-xyl exerts its effects by enhancing the immune response to antigens. It stimulates both Th1 and Th2 immune responses by acting on antigen-presenting cells and T cells . The compound increases the production of cytokines, which play a crucial role in the elimination of intracellular pathogens . This compound also exhibits synergy with other adjuvants, further enhancing its potency .
Comparación Con Compuestos Similares
QS-21 a-xyl is unique among saponin adjuvants due to its specific glycosylated structure and acyl chain. Similar compounds include QS-21-Api, QS-7, and QS-18, which are also derived from the Quillaja saponaria tree . QS-21-Api differs from this compound in the terminal sugar moiety, while QS-7 and QS-18 have different glycosylation patterns and acyl chains . This compound is preferred for its potent adjuvant activity and reduced toxicity compared to other saponin fractions .
Propiedades
Número CAS |
250643-56-2 |
|---|---|
Fórmula molecular |
C92H148O46 |
Peso molecular |
1990.1 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-5-[(3S,5S,6S)-5-[(3S,5S,6S)-5-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyloctanoyl]oxy-3-hydroxy-6-methyloctanoyl]oxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C92H148O46/c1-13-35(3)46(126-54(102)25-40(97)24-47(36(4)14-2)127-82-64(112)59(107)49(30-94)128-82)23-39(96)26-55(103)131-71-38(6)125-84(75(67(71)115)136-81-66(114)61(109)70(37(5)124-81)132-80-69(117)72(45(100)33-123-80)133-78-62(110)56(104)43(98)31-121-78)138-86(120)92-22-21-87(7,8)27-42(92)41-15-16-51-88(9)19-18-53(89(10,34-95)50(88)17-20-90(51,11)91(41,12)28-52(92)101)130-85-76(137-83-65(113)60(108)58(106)48(29-93)129-83)73(68(116)74(135-85)77(118)119)134-79-63(111)57(105)44(99)32-122-79/h15,34-40,42-53,56-76,78-85,93-94,96-101,104-117H,13-14,16-33H2,1-12H3,(H,118,119)/t35-,36-,37-,38+,39-,40-,42-,43+,44+,45+,46-,47-,48+,49-,50+,51+,52+,53-,56-,57-,58-,59-,60-,61-,62+,63+,64+,65+,66+,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,78-,79-,80-,81-,82+,83-,84-,85+,88-,89-,90+,91+,92+/m0/s1 |
Clave InChI |
ZGCXBEZHDLUWPW-VWCXZNQNSA-N |
SMILES isomérico |
CC[C@H](C)[C@H](C[C@@H](CC(=O)O[C@@H](C[C@@H](CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)O)OC(=O)[C@]56CCC(C[C@H]5C7=CC[C@@H]8[C@]9(CC[C@@H]([C@@]([C@@H]9CC[C@]8([C@@]7(C[C@H]6O)C)C)(C)C=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)(C)C)C)O)[C@@H](C)CC)O)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O |
SMILES canónico |
CCC(C)C(CC(CC(=O)OC(CC(CC(=O)OC1C(OC(C(C1O)OC2C(C(C(C(O2)C)OC3C(C(C(CO3)O)OC4C(C(C(CO4)O)O)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)O)OC1C(C(C(CO1)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)C)O)C(C)CC)O)OC1C(C(C(O1)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



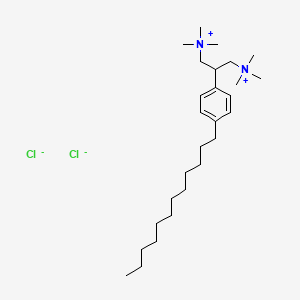

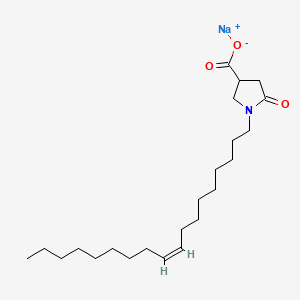

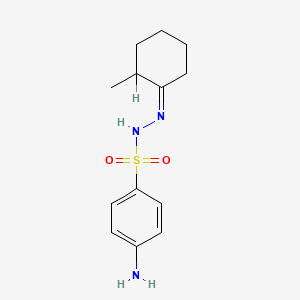

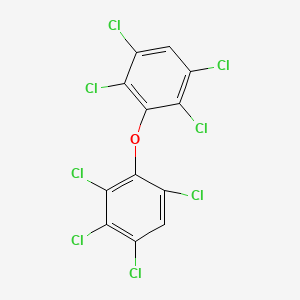

![1-Chloro-3-[3-(2,3-dibromopropoxy)-2-hydroxypropoxy]propan-2-OL](/img/structure/B12670845.png)
